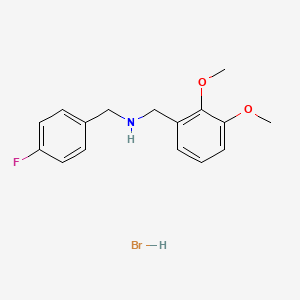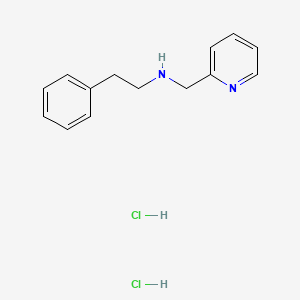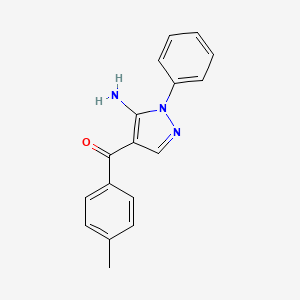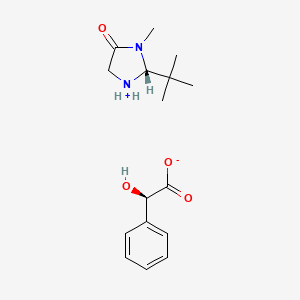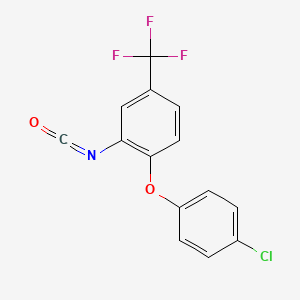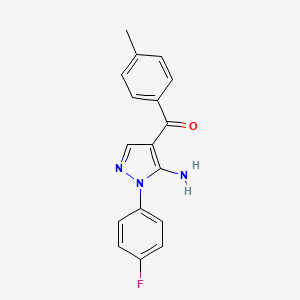
(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(p-tolyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(p-tolyl)methanone, also known as 5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl-p-tolylmethanone, is a synthetic compound with potential applications in the field of medicinal chemistry. This compound has been studied for its ability to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of several neurotransmitters. Additionally, 5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl-p-tolylmethanone has been investigated for its potential to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs.
Mechanism of Action
The mechanism of action of (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(p-tolyl)methanone(4-fluorophenyl)-1H-pyrazol-4-yl-p-tolylmethanone is not fully understood. However, it is believed to act as an inhibitor of monoamine oxidase and cytochrome P450 by binding to the active sites of these enzymes, thereby preventing their activity. Additionally, this compound may also act as an agonist of certain serotonin and norepinephrine receptors, which could explain its potential antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(p-tolyl)methanone(4-fluorophenyl)-1H-pyrazol-4-yl-p-tolylmethanone has been found to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can act as an inhibitor of monoamine oxidase and cytochrome P450, as well as an agonist of certain serotonin and norepinephrine receptors. Additionally, this compound has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The use of (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(p-tolyl)methanone(4-fluorophenyl)-1H-pyrazol-4-yl-p-tolylmethanone in laboratory experiments has several advantages. This compound is relatively easy to synthesize, and its biochemical and physiological effects have been well-characterized. Additionally, this compound is relatively stable, and its effects can be easily measured. However, this compound is also limited in its use in laboratory experiments, as it is not a naturally occurring compound and its effects may be difficult to reproduce.
Future Directions
The potential applications of (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(p-tolyl)methanone(4-fluorophenyl)-1H-pyrazol-4-yl-p-tolylmethanone are numerous. Further research is needed to explore the compound’s potential to act as an inhibitor of monoamine oxidase and cytochrome P450, as well as an agonist of certain serotonin and norepinephrine receptors. Additionally, further studies are needed to investigate this compound’s potential to act as an antidepressant and anxiolytic, as well as an anti-inflammatory and anti-cancer agent. Finally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic and research purposes.
Synthesis Methods
The synthesis of (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(p-tolyl)methanone(4-fluorophenyl)-1H-pyrazol-4-yl-p-tolylmethanone is a multi-step process. The first step involves the reaction of 4-fluorophenylhydrazine and p-tolylmethanone in a mixture of ethanol and water, which yields a compound known as 4-fluorophenyl-5-hydrazinopyrazole. This intermediate is then reacted with an aqueous solution of sodium nitrite to yield (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(p-tolyl)methanone(4-fluorophenyl)-1H-pyrazol-4-yl-p-tolylmethanone.
Scientific Research Applications
(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(p-tolyl)methanone(4-fluorophenyl)-1H-pyrazol-4-yl-p-tolylmethanone has been studied extensively for its potential to act as an inhibitor of monoamine oxidase and cytochrome P450. It has been found to be a potent inhibitor of both enzymes, with a Ki value of 0.45 μM for monoamine oxidase and a Ki value of 0.75 μM for cytochrome P450. Additionally, this compound has been studied for its potential to act as an antidepressant and anxiolytic, as well as an anti-inflammatory and anti-cancer agent.
properties
IUPAC Name |
[5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O/c1-11-2-4-12(5-3-11)16(22)15-10-20-21(17(15)19)14-8-6-13(18)7-9-14/h2-10H,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQLUOWJZCYDNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(P-tolyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6338699.png)
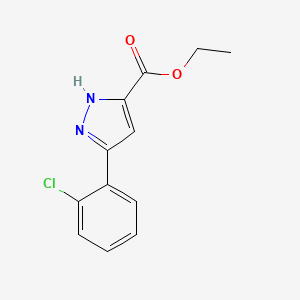
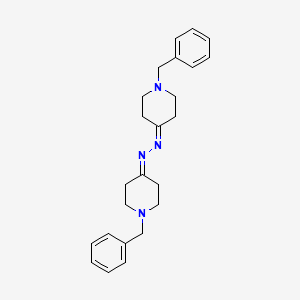
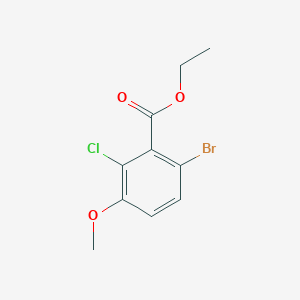

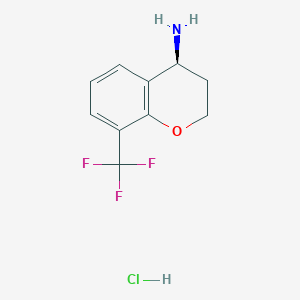
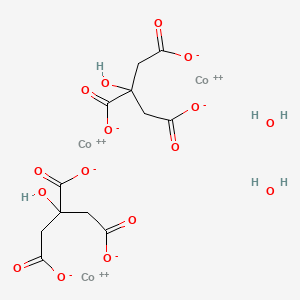
![7-[4-(Diphosphonoethyl)-1-piperazinyl]-1-ethyl-6-fluoro-1,4-dihydro-1-oxo-1,8-naphthyridine-3-carboxylic acid, diHBr salt](/img/structure/B6338751.png)
